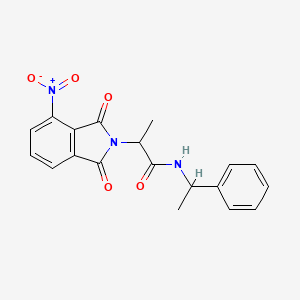
methyl N-(9H-xanthen-9-ylcarbonyl)leucinate
Descripción general
Descripción
Methyl N-(9H-xanthen-9-ylcarbonyl)leucinate, also known as Methyl Xanthene, is a fluorescent dye that is widely used in scientific research. It is a derivative of xanthene, a group of organic compounds that includes fluorescent dyes such as fluorescein and rhodamine. Methyl Xanthene is used in various applications such as cell imaging, flow cytometry, and protein labeling.
Mecanismo De Acción
Methyl N-(9H-xanthen-9-ylcarbonyl)leucinate Xanthene works by binding to proteins and other molecules in the cell. When excited by light, it emits a fluorescent signal that can be detected and analyzed. The mechanism of action of methyl N-(9H-xanthen-9-ylcarbonyl)leucinate Xanthene is similar to other fluorescent dyes such as fluorescein and rhodamine.
Biochemical and Physiological Effects:
methyl N-(9H-xanthen-9-ylcarbonyl)leucinate Xanthene has no known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that is commonly used in biological research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl N-(9H-xanthen-9-ylcarbonyl)leucinate Xanthene is its high fluorescent intensity, which makes it ideal for imaging and detection. It is also a stable dye that can be used in a variety of experimental conditions. However, methyl N-(9H-xanthen-9-ylcarbonyl)leucinate Xanthene has a limited excitation range and may not be suitable for certain applications. It also has a relatively short fluorescence lifetime, which may limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for the use of methyl N-(9H-xanthen-9-ylcarbonyl)leucinate Xanthene in scientific research. One area of interest is the development of new fluorescent dyes with improved properties such as higher fluorescent intensity and longer fluorescence lifetime. Another area of focus is the use of methyl N-(9H-xanthen-9-ylcarbonyl)leucinate Xanthene in the development of biosensors for the detection of specific molecules in biological samples. Additionally, methyl N-(9H-xanthen-9-ylcarbonyl)leucinate Xanthene can be used in the development of new imaging techniques for the visualization of cellular processes.
Aplicaciones Científicas De Investigación
Methyl N-(9H-xanthen-9-ylcarbonyl)leucinate Xanthene is widely used in scientific research due to its fluorescent properties. It is commonly used in cell imaging to label proteins and track their movement within the cell. methyl N-(9H-xanthen-9-ylcarbonyl)leucinate Xanthene can also be used in flow cytometry to analyze cell populations based on their fluorescence intensity. Additionally, methyl N-(9H-xanthen-9-ylcarbonyl)leucinate Xanthene can be used to label DNA and RNA for visualization and quantification.
Propiedades
IUPAC Name |
methyl 4-methyl-2-(9H-xanthene-9-carbonylamino)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)12-16(21(24)25-3)22-20(23)19-14-8-4-6-10-17(14)26-18-11-7-5-9-15(18)19/h4-11,13,16,19H,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQRUQJHPZQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide](/img/structure/B3976262.png)
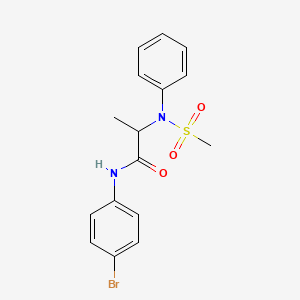
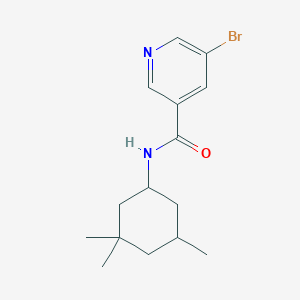
![ethyl {3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3976276.png)
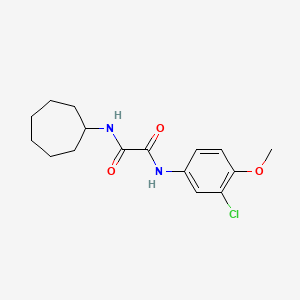
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3976284.png)
![ethyl 2-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B3976292.png)
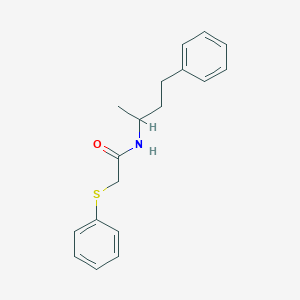
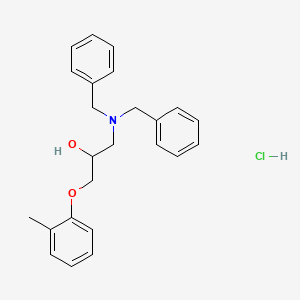
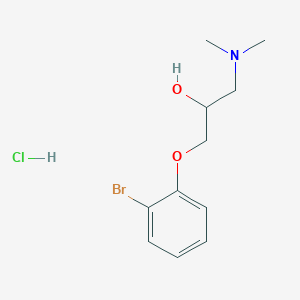
![methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3976330.png)
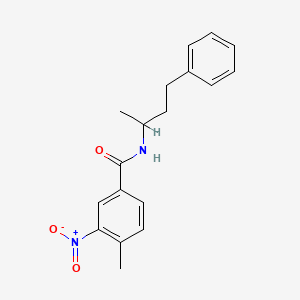
![N-(4-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976341.png)
